
1-(Chloromethyl)-3-methoxy-5-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-3-methoxy-5-methylbenzene is an aromatic compound with a benzene ring substituted with a chloromethyl group, a methoxy group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-methoxy-5-methylbenzene can be synthesized through the chloromethylation of 3-methoxy-5-methylbenzene. This reaction typically involves the use of chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride .
Industrial Production Methods: In an industrial setting, the chloromethylation process can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the desired product while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethyl)-3-methoxy-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution: Products like 1-(hydroxymethyl)-3-methoxy-5-methylbenzene, 1-(aminomethyl)-3-methoxy-5-methylbenzene.
Oxidation: Products like 3-methoxy-5-methylbenzaldehyde, 3-methoxy-5-methylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-3-methoxy-5-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of polymers and resins with specific properties for industrial applications.
Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-3-methoxy-5-methylbenzene involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to form covalent bonds with nucleophilic sites in other molecules, facilitating various chemical transformations. The methoxy group can also participate in electron-donating interactions, influencing the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-3-methylbenzene: Lacks the methoxy group, resulting in different reactivity and applications.
1-(Chloromethyl)-4-methoxybenzene:
Uniqueness: 1-(Chloromethyl)-3-methoxy-5-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. The presence of both electron-donating (methoxy) and electron-withdrawing (chloromethyl) groups on the benzene ring allows for versatile chemical transformations and applications.
Eigenschaften
Molekularformel |
C9H11ClO |
|---|---|
Molekulargewicht |
170.63 g/mol |
IUPAC-Name |
1-(chloromethyl)-3-methoxy-5-methylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
SKNQBBIDSCKBNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B15229172.png)
![2-Azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B15229186.png)


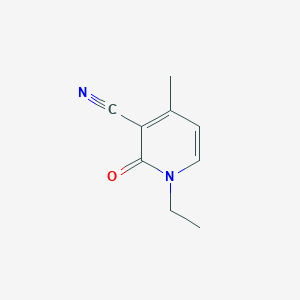
![2-[(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-5-yl]acetic acid](/img/structure/B15229210.png)
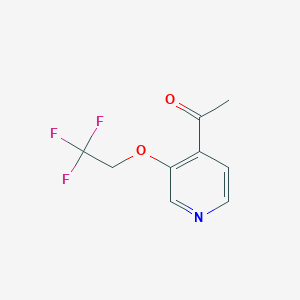
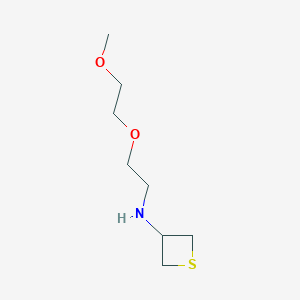

![6-Ethyl-2-methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B15229243.png)
![2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride](/img/structure/B15229244.png)
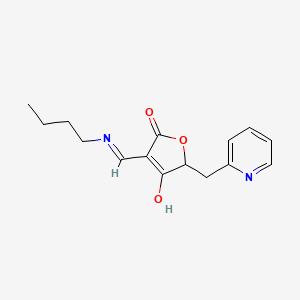
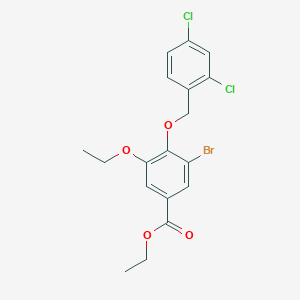
![tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B15229265.png)
